molecular formula C9H13ClN2O3 B2474823 5-(Piperidin-4-yl)oxazole-4-carboxylic acid hydrochloride CAS No. 1874188-41-6

5-(Piperidin-4-yl)oxazole-4-carboxylic acid hydrochloride

Cat. No.: B2474823
CAS No.: 1874188-41-6
M. Wt: 232.66
InChI Key: BISDVMJZLXEXJC-UHFFFAOYSA-N
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Description

5-(Piperidin-4-yl)oxazole-4-carboxylic acid hydrochloride is a chemical compound with the molecular formula C9H12N2O3·HCl. It is a derivative of oxazole and piperidine, which are both important heterocyclic compounds in organic chemistry.

Scientific Research Applications

5-(Piperidin-4-yl)oxazole-4-carboxylic acid hydrochloride has a wide range of applications in scientific research:

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include recommendations for avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

The compound is a part of a stereolibrary of conformationally restricted oxazole-containing amino acids, which are valuable building blocks for the synthesis of peptidomimetics and potential lead compounds for drug discovery . Therefore, future research could focus on exploring its potential in drug discovery and development, particularly in the synthesis of peptidomimetics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Piperidin-4-yl)oxazole-4-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of piperidine with an oxazole derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as dichloromethane, at a specific temperature .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent cyclization. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced techniques such as continuous flow synthesis can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(Piperidin-4-yl)oxazole-4-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction can produce piperidine derivatives with modified nitrogen functionalities .

Mechanism of Action

The mechanism of action of 5-(Piperidin-4-yl)oxazole-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combined structural features of both piperidine and oxazole rings. This dual functionality allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound in various fields of research .

Properties

IUPAC Name

5-piperidin-4-yl-1,3-oxazole-4-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3.ClH/c12-9(13)7-8(14-5-11-7)6-1-3-10-4-2-6;/h5-6,10H,1-4H2,(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BISDVMJZLXEXJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=C(N=CO2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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